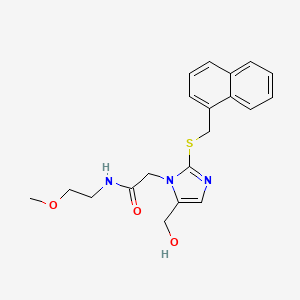

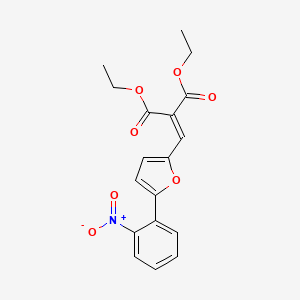

![molecular formula C22H19N3O3S B2464592 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide CAS No. 941936-79-4](/img/structure/B2464592.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The exact synthesis process for “N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide” would depend on the specific reactants and conditions used.Molecular Structure Analysis

Benzimidazole derivatives are generally planar molecules. The benzimidazole core can participate in various types of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the overall molecular structure .Chemical Reactions Analysis

The reactivity of benzimidazole derivatives can vary widely depending on the substituents attached to the benzimidazole core. They can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific substituents attached to the benzimidazole core. These properties can include solubility, melting point, boiling point, and reactivity .Scientific Research Applications

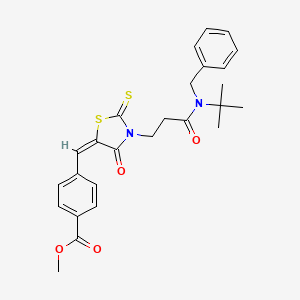

- The compound has demonstrated promising antiproliferative effects against various cancer cell lines. For instance, a Pd(II) complex derived from this compound exhibited excellent antiproliferative potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM. This complex also extended survivability in an in vivo EAC tumor model .

- Mechanistically, the Pd(II) complex exerts its tumor-inhibitory effects through antiangiogenic activity and apoptosis promotion. DNA condensation and FACS analysis confirmed apoptosis, and the complex’s strong π–π stacking interaction with DNA further validated its inhibition ability .

- The compound and its derivatives have been investigated for their antitumor properties. Novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .

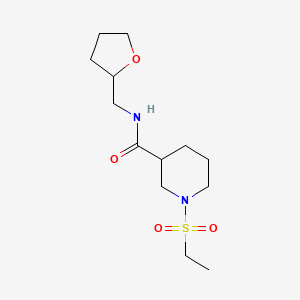

- A library of small cyclic guanidine derivatives, including this compound, was synthesized and evaluated for their inhibitory activity against carbonic anhydrase isoforms. These enzymes play a crucial role in various physiological processes, including neurological pain. The compound showed inhibitory activity against hCA VII, a potential target for treating neuropathic pain .

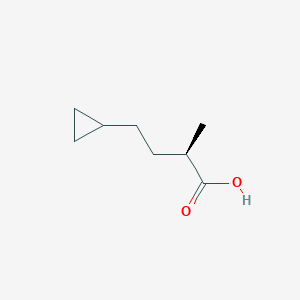

- The compound’s structure contains an imidazole moiety. Imidazoles are versatile heterocycles used in various functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance in everyday applications .

Anticancer Properties

Antitumor Activity

Carbonic Anhydrase Inhibition

Imidazole Synthesis

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-2-29(27,28)16-13-11-15(12-14-16)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZMTSBNGNHASP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2464509.png)

![[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B2464510.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2464515.png)

![3-[(3-Pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonylmethyl]-1,2-benzoxazole](/img/structure/B2464522.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2464525.png)

![N-(3,4-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2464530.png)